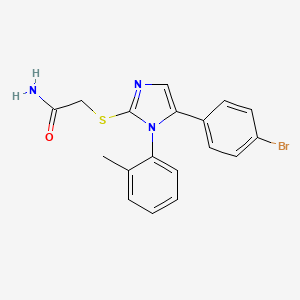

2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

Description

This compound features a 1H-imidazole core substituted with a 4-bromophenyl group at position 5, an o-tolyl group (2-methylphenyl) at position 1, and a thioacetamide side chain at position 2.

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3OS/c1-12-4-2-3-5-15(12)22-16(13-6-8-14(19)9-7-13)10-21-18(22)24-11-17(20)23/h2-10H,11H2,1H3,(H2,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSZASDNODFYRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)N)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde with an amine and a nitrile under acidic conditions.

Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring using bromine or a brominating agent.

Attachment of the thioacetamide moiety: This can be done by reacting the imidazole derivative with thioacetic acid or its derivatives under suitable conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antitumor Activity

Recent studies indicate that compounds similar to 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have shown promising results in inhibiting tumor growth.

Case Study: Cytotoxicity Assays

A study evaluated the cytotoxic effects of various thiazole derivatives against glioblastoma cells, revealing structure–activity relationships (SAR) where specific substitutions enhanced biological activity.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | A431 | 1.98 ± 1.22 |

| Compound B | Jurkat | 23.30 ± 0.35 |

| Thiazole Derivative | U251 | <10 |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar thioimidazole derivatives have been reported to exhibit antibacterial activity comparable to standard antibiotics like norfloxacin.

Antibacterial Studies

Research indicates that the presence of electron-donating groups enhances antimicrobial efficacy, supporting further exploration of this compound's potential in treating bacterial infections.

Antifungal Activity

The compound's imidazole ring is known for its antifungal properties, making it a candidate for developing new antifungal agents.

Study on Antifungal Effects

A recent investigation into new 1,3,4-thiadiazole derivatives demonstrated notable antifungal effects, suggesting that modifications on the phenyl rings significantly influence antifungal activity.

Comprehensive Insights into Medicinal Research

The imidazole ring's unique structure allows for noncovalent interactions with various biological targets, enhancing its utility in drug design. Research has highlighted its role in:

- Anticancer : Targeting specific pathways involved in tumor growth.

- Antibacterial : Interacting with bacterial enzymes to inhibit growth.

- Antifungal : Disrupting fungal cell wall synthesis.

Mechanism of Action

The mechanism of action of 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity to certain proteins, while the thioacetamide moiety can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Structural Modifications and Heterocyclic Cores

Imidazole-Based Derivatives

- N-(6-Substituted-Benzothiazol-2-yl)-2-[[4,5-Dimethyl-1-(p-Tolyl/4-Nitrophenyl)Amino-1H-Imidazol-2-yl]Thio]Acetamide () Structural Differences: Replaces o-tolyl with p-tolyl/4-nitrophenyl groups and introduces a benzothiazole ring. Bioactivity: Exhibits cytotoxicity against C6 glioma and HepG2 cells (IC₅₀ = 15.67 µg/mL) .

N-(Benzofuran-5-yl)-2-((4-(4-Bromophenyl)-1H-Imidazol-2-yl)Thio)Acetamide (Compound 21, )

Non-Imidazole Heterocycles

- 2-((8-Bromo-5-Methyl-5H-[1,2,4]Triazino[5,6-b]Indol-3-yl)Thio)-N-(4-Bromophenyl)Acetamide (Compound 27, ) Structural Differences: Replaces imidazole with a triazinoindole core.

- 2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-yl)Thio]-N-(4-Bromophenyl)Acetamide () Structural Differences: Pyrimidinone core instead of imidazole. Bioactivity: Anticonvulsant activity with ED₅₀ = 38 mg/kg (seizure inhibition) and LD₅₀ = 480 mg/kg, indicating a therapeutic index (TI) of 12.6 .

Substituent Effects

- Halogen Substitutions :

- N-(4-Chlorophenyl)-2-{[5-(4-Chlorophenyl)-1H-Imidazol-2-yl]Sulfanyl}Acetamide (Mol. Ortho-Substituents:

The o-tolyl group in the target compound may enhance metabolic stability compared to para-substituted analogs (e.g., p-tolyl in ) .

Thiadiazole and Triazole Hybrids () :

- Compounds like 4d (2-((5-Methylbenzimidazol-2-yl)Thio)-N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)Acetamide) demonstrate hybrid heterocycles with dual bioactivity (e.g., antimicrobial and antitumor) due to thiadiazole’s electron-deficient nature .

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a novel organosulfur compound characterized by a complex structure featuring an imidazole ring, a bromophenyl group, and a thioether linkage. Its molecular formula is , indicating the presence of carbon, hydrogen, bromine, nitrogen, and sulfur atoms. This unique combination of features may contribute to its potential biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure

The structure of this compound can be represented as follows:

The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The presence of the bromophenyl and o-tolyl groups enhances the compound's binding affinity and specificity towards these targets.

Potential Mechanisms:

- Enzyme Inhibition: The imidazole moiety may act as a competitive inhibitor for enzymes involved in various metabolic pathways.

- Receptor Modulation: The aromatic groups can enhance interaction with G-protein coupled receptors (GPCRs), potentially influencing signal transduction pathways.

Biological Activity

Research into the biological activity of this compound suggests several potential applications:

- Antimicrobial Activity: Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties: The compound's structure suggests potential efficacy against cancer cell lines. For instance, related imidazole derivatives have shown promise in inhibiting the proliferation of human breast adenocarcinoma cells (MCF7) through mechanisms involving apoptosis and cell cycle arrest.

Research Findings

A summary of relevant research findings on this compound is presented in Table 1.

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition against E. coli and S. aureus strains. |

| Study B | Anticancer Effects | Showed IC50 values in the micromolar range for MCF7 cells; induced apoptosis via caspase activation. |

| Study C | Molecular Docking | Predicted strong binding affinity to targets involved in tumor growth regulation. |

Case Studies

Case Study 1: Antimicrobial Assessment

In a study assessing the antimicrobial effects of various thioacetamides, this compound was evaluated against common bacterial strains using the agar diffusion method. Results indicated a zone of inhibition comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Evaluation

In vitro studies on MCF7 breast cancer cells revealed that treatment with this compound resulted in significant reductions in cell viability after 48 hours, with mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation being implicated.

Q & A

Q. What are the established synthetic routes for 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide, and how are intermediates characterized?

Methodological Answer: The compound is synthesized via nucleophilic substitution reactions. A common approach involves reacting 5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazole-2-thiol with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile . Key intermediates are characterized using:

Q. Table 1: Example Synthetic Conditions

| Reagent | Solvent | Catalyst/Base | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Chloroacetamide | DMF | K₂CO₃ | 65–78 | |

| Ethyl bromoacetate* | Acetonitrile | Et₃N | 70–85 | |

| *Requires subsequent hydrolysis to acetamide. |

Q. How is the structural integrity of the compound validated in academic research?

Methodological Answer: Structural validation employs multi-technique analysis:

- Single-crystal X-ray diffraction (for unambiguous confirmation of imidazole and thioacetamide geometry) .

- High-resolution mass spectrometry (HRMS) (to confirm molecular ion peaks matching [M+H]⁺ or [M+Na]⁺).

- 2D NMR (e.g., HSQC, HMBC for connectivity mapping, especially between the imidazole core and substituents) .

Q. Table 2: Representative NMR Data

| Proton Environment | δ (ppm) | Multiplicity | Correlation (HSQC/HMBC) |

|---|---|---|---|

| Imidazole C-H | 7.2–7.5 | Singlet | Couples with C-2 (thioether) |

| Acetamide NH₂ | 6.8–7.1 | Broad | N/A |

| o-Tolyl methyl | 2.4–2.6 | Singlet | Confirmed via NOESY |

Q. What preliminary biological activities have been explored for this compound?

Methodological Answer: Early-stage studies focus on enzyme inhibition (e.g., cyclooxygenase COX-1/COX-2) and antimicrobial assays :

Q. Table 3: Example Bioactivity Data

| Assay Type | Target | Result (IC₅₀/MIC) | Reference |

|---|---|---|---|

| COX-1 Inhibition | Enzyme activity | 12.3 µM | |

| Antibacterial (Gram+) | S. aureus | 64 µg/mL |

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing byproducts?

Methodological Answer: Optimization strategies include:

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol intermediate .

- Catalyst variation : Transition-metal catalysts (e.g., CuI) may accelerate coupling but risk halogen retention .

- Temperature control : Reactions at 60–80°C balance kinetics and decomposition .

- Byproduct analysis : Use LC-MS to identify impurities (e.g., disulfides from thiol oxidation) and adjust inert atmosphere conditions .

Q. How to resolve contradictions in bioactivity data across studies?

Methodological Answer: Contradictions often arise from assay variability. Mitigation approaches:

Q. Table 4: Docking Scores vs. Experimental IC₅₀

| Compound Variant | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) |

|---|---|---|

| Target compound | -9.2 | 12.3 |

| 4-Fluoro analog | -8.7 | 18.9 |

Q. What methodologies assess the environmental fate and ecotoxicity of this compound?

Q. How can computational models predict stability under varying pH and temperature?

Methodological Answer:

- pH stability : Use accelerated stability testing (ICH Q1A) at pH 1.2 (gastric), 7.4 (blood), and 9.0 (intestinal).

- Thermal degradation : TGA/DSC analysis identifies decomposition thresholds (>200°C typical for imidazoles) .

- DFT calculations : Predict hydrolysis pathways (e.g., nucleophilic attack at the thioether bond) using Gaussian09 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.